4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol
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Overview
Description
4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol is a complex organic compound characterized by its unique structure, which includes a dimethylamino group, a phenyl ring, and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Another method involves the fusion of 3-methyl derivatives with 4-(dimethylamino)benzaldehyde at high temperatures in the presence of catalytic amounts of acetic anhydride and pyridine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: N-bromosuccinimide in the presence of light or radical initiators.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of nonlinear optical chromophores.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group and phenyl ring play crucial roles in binding to these targets, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest significant interactions with cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Dimethylamino-benzylidene)-amino]-benzoic acid
- (E)-[4-(dimethylamino)phenyl]-vinylquinoxalines
- N-[(E)-[4-(dimethylamino)phenyl]methylidene]-2-methoxyaniline
Uniqueness
4-[({(E)-[4-(dimethylamino)phenyl]methylidene}amino)methyl]-2,2-dimethyltetrahydro-2H-pyran-4-ol is unique due to its combination of a tetrahydropyran ring with a dimethylamino group and a phenyl ring. This structure provides distinct electronic and steric properties, making it valuable for specific applications in nonlinear optics and medicinal chemistry.
Properties
Molecular Formula |
C17H26N2O2 |
---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
4-[[[4-(dimethylamino)phenyl]methylideneamino]methyl]-2,2-dimethyloxan-4-ol |
InChI |
InChI=1S/C17H26N2O2/c1-16(2)12-17(20,9-10-21-16)13-18-11-14-5-7-15(8-6-14)19(3)4/h5-8,11,20H,9-10,12-13H2,1-4H3 |
InChI Key |
LOTZNOVGKZSENT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)(CN=CC2=CC=C(C=C2)N(C)C)O)C |
Origin of Product |
United States |
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